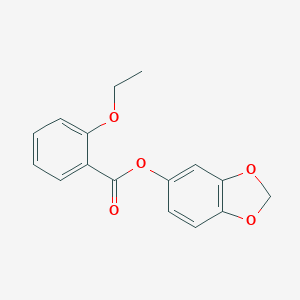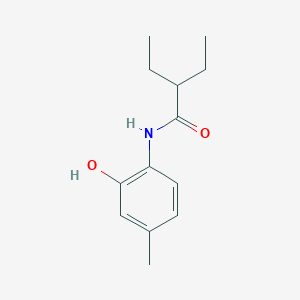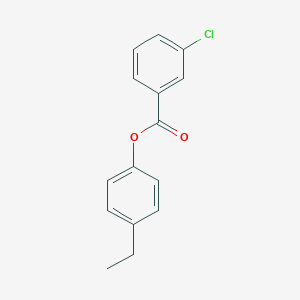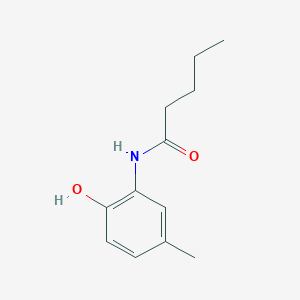
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide, also known as CFMS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide binds to the active site of CA IX and inhibits its catalytic activity. CA IX is involved in the regulation of pH in tumor cells, and its inhibition leads to a decrease in extracellular pH and an increase in intracellular pH, which can lead to cell death. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, possibly through its effects on pH regulation and cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to have low toxicity in animal models, with no significant adverse effects on body weight, organ function, or hematological parameters. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to accumulate in tumor tissue, indicating its potential as a targeted therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX, its low toxicity, and its favorable pharmacokinetic profile. However, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects on other carbonic anhydrase isoforms, and the need for further optimization of its pharmacological properties.
Orientations Futures
There are several potential future directions for the research and development of N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide. One area of focus is the optimization of its pharmacological properties, including its solubility, selectivity, and bioavailability. Another area of focus is the development of imaging agents based on N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide, which could be used to detect and monitor tumors in vivo. Finally, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide could be combined with other cancer therapies to enhance their efficacy and reduce side effects. Overall, N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has significant potential as a therapeutic agent in cancer treatment, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3-chloro-4-fluorophenyl isocyanate with 2-methylbenzenesulfonamide. The purity and yield of the synthesized compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is overexpressed in many solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to inhibit CA IX activity in vitro and in vivo, and to reduce tumor growth in animal models of breast, lung, and colon cancer. N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide has also been studied for its potential in imaging and diagnosis of tumors, as CA IX expression is a marker of tumor hypoxia.
Propriétés
Formule moléculaire |
C13H11ClFNO2S |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-4-2-3-5-13(9)19(17,18)16-10-6-7-12(15)11(14)8-10/h2-8,16H,1H3 |
Clé InChI |
SUEBLUQEUZFRMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)



![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)




![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)